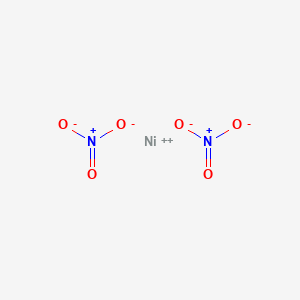
N-Hydroxyacetamidine
描述
N-Hydroxyacetamidine (NHAM) is a heterocyclic compound widely used in scientific research for its diverse properties and applications. It has the molecular formula C2H6N2O and a molecular weight of 74.08 g/mol .
Synthesis Analysis
NHAM has been synthesized in various studies. For instance, it was used in the synthesis of novel oxazolidinone antibacterials, where it was incorporated with diversity at the C-5 terminus . Another study reported the synthesis of (Z)-2-(3-chlorophenyl)-N’-hydroxyacetamidine .Molecular Structure Analysis
The molecular structure of NHAM includes a hydroxy group (OH) attached to a nitrogen atom, which is part of an acetamidine group (C2H6N2). The InChI string representation of its structure is InChI=1S/C2H6N2O/c1-2(3)4-5/h5H,1H3,(H2,3,4) .Chemical Reactions Analysis
NHAM has been involved in various chemical reactions. For instance, it was used in the synthesis of oxazolidinones, where it was incorporated with diversity at the C-5 terminus . Another study reported the synthesis of (Z)-2-(3-chlorophenyl)-N’-hydroxyacetamidine .Physical And Chemical Properties Analysis
NHAM is a white crystalline substance . It has a melting point of 134 °C and a predicted boiling point of 110.6±23.0 °C. It has a predicted density of 1.19±0.1 g/cm3 and is soluble in methanol .科学研究应用
Antibacterial Applications
N-Hydroxyacetamidine derivatives have been synthesized and evaluated for their antibacterial properties. These compounds, particularly oxazolidinone antibacterials containing the N-hydroxyacetamidine moiety, showed activity against clinically relevant gram-positive and gram-negative pathogens. Some of these analogs displayed superior activity compared to existing antibiotics like Linezolid, highlighting the potential of N-hydroxyacetamidine derivatives in antibacterial applications (Takhi et al., 2006).
Chemical Synthesis and Characterization
N-Hydroxyacetamidine has been synthesized and characterized for its molecular structure using techniques like NMR, FT-IR, TGA, UV-Visible Spectra, and X-ray diffraction. The detailed structural analysis provides insight into its chemical properties and potential applications in various fields, including pharmaceuticals and material science (Prabhuswamy et al., 2015).
Role in Drug Metabolism and Toxicity
In the context of drug metabolism, N-hydroxyacetamidine derivatives have been studied for their role in liver toxicity, particularly in relation to certain cancer therapies. These studies provide valuable insights into the biochemical mechanisms of drug-induced hepatotoxicity and the protective role of enzymatic processes in mitigating these effects (Ohbuchi et al., 2009).
Applications in Organic Synthesis
Research has also explored the use of N-hydroxyacetamidine derivatives in organic synthesis. For example, they have been used in the chemoselective acetylation of 2-aminophenol, showcasing their utility as intermediates in the synthesis of pharmaceuticals, particularly antimalarial drugs (Magadum & Yadav, 2018).
Analytical Chemistry and Drug Discovery
Studies in analytical chemistry have examined the spectral contributions of N-hydroxyacetamidine derivatives, aiding in the understanding of the formation of amide infrared spectra. This research has implications in organic chemistry, analytical chemistry, and chemical biology, offering insights that can be applied in drug discovery and analysis (Ji et al., 2020).
Pharmacokinetics and Drug Metabolism
In pharmacokinetics, N-hydroxyacetamidine derivatives have been studied in the context of novel anticonvulsant drugs. These studies provide insights into the absorption, disposition, and metabolism of these drugs in the human body, helping to understand how they are processed and how their efficacy and safety profiles can be optimized. For instance, research on 14C-brivaracetam, a novel SV2A ligand with anticonvulsant activity, has been crucial in understanding its absorption and biotransformation, offering vital data for its clinical application (Sargentini-Maier et al., 2008).
Environmental Applications
N-Hydroxyacetamidine derivatives have been examined for their potential in environmental applications, particularly as biodegradable chelating agents. This research is significant in addressing environmental concerns related to non-biodegradable compounds and their accumulation in ecosystems (Pinto, Neto, & Soares, 2014).
Potential in Pharmaceutical Development
The role of N-hydroxyacetamidine derivatives in drug development has been explored through studies on various pharmaceutical compounds. Understanding the synthesis and characterization of these compounds is essential in developing new therapeutic agents, including anticonvulsants and other drugs (Rivera, Carrillo, & Mancilla, 2000).
Understanding of Chemical Reactions
The kinetics and mechanisms of reactions involving N-hydroxyacetamidine derivatives, such as N-methylacetamide, have been studied in high-temperature water. This research contributes to our understanding of the hydrolysis of N-substituted amides and their applications in various chemical processes (Duan, Dai, & Savage, 2010).
安全和危害
未来方向
属性
IUPAC Name |
N'-hydroxyethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O/c1-2(3)4-5/h5H,1H3,(H2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXITZJSLGALNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176544 | |
| Record name | Acetamide, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxyacetamidine | |
CAS RN |
22059-22-9, 1429624-21-4 | |
| Record name | Acetamide oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22059-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022059229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanimidamide, N-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-N'-Hydroxyacetimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B3419333.png)

![3-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride](/img/structure/B3419346.png)





![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B3419406.png)


![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B3419427.png)
